trans-2-Dodecenol

Overview

Description

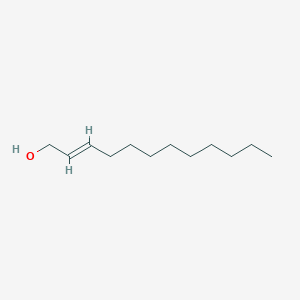

trans-2-Dodecenol (IUPAC name: (2E)-dodec-2-en-1-ol; CAS: 69064-37-5) is a 12-carbon unsaturated fatty alcohol with the molecular formula C₁₂H₂₄O and a molecular weight of 184.318 g/mol . It is a colorless liquid with a boiling point of 141°C at 14 mmHg, a density of 0.846 g/mL at 20°C, and a logP value of 3.68, indicating moderate lipophilicity . The compound is synthesized via the condensation of acetaldehyde and decanal (CAS: 112-31-2) .

Preparation Methods

Synthetic Routes and Reaction Conditions:

From alpha-Bromolaunc Acid: The synthesis of trans-2-Dodecenol can be achieved starting from alpha-Bromolaunc acid, which is converted to dodecenoic acid and its ethyl ester, followed by reduction to the alcohol.

Industrial Production Methods: Industrially, this compound can be synthesized through the hydrogenation of dodecenoic acid esters under controlled conditions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-Dodecenol can undergo oxidation reactions to form corresponding aldehydes and acids.

Reduction: It can be reduced to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.

Major Products Formed:

Oxidation: Formation of dodecenoic acid.

Reduction: Formation of dodecanol.

Substitution: Formation of dodecenyl chloride.

Scientific Research Applications

Chemistry:

- Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules like sphingadienine analogues .

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism by which trans-2-Dodecenol exerts its effects involves its interaction with cellular membranes and enzymes. It can act as a substrate for various enzymatic reactions, leading to the formation of bioactive metabolites. The compound’s cytotoxic activity is believed to be due to its ability to disrupt cellular membranes and interfere with metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length Variation: Shorter Homologs

Key Insight : Increasing chain length correlates with enhanced anthelmintic potency, likely due to improved membrane permeability .

Stereoisomerism: trans- vs. cis-Configuration

Functional Group Variation: Alcohols vs. Aldehydes

Mechanistic Note: Aldehydes exhibit higher reactivity due to electrophilic carbonyl groups, enhancing parasiticidal activity but increasing toxicity risks .

Double Bond Position and Quantity

| Compound | Structure | LD₅₀ (mg/mL) |

|---|---|---|

| This compound | Single Δ² double bond | 0.42 |

| trans,trans-2,4-Decadienol | Conjugated Δ²,Δ⁴ bonds | 0.29 |

Key Finding : Additional double bonds (e.g., conjugated dienes) improve bioactivity by enhancing molecular flexibility and interaction with biological targets .

Biological Activity

trans-2-Dodecenol, also known as trans-2-Dodecen-1-ol, is a long-chain fatty alcohol with significant biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and insecticidal properties. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₂H₂₄O

- Molecular Weight : 184.3184 g/mol

- CAS Registry Number : 69064-37-5

- IUPAC Name : (E)-2-Dodecen-1-ol

Cytotoxic Effects

Research indicates that this compound is a precursor in the synthesis of sphingadienine analogues, which exhibit cytotoxic effects against human colon cancer cells. The mechanism involves interactions with enzymes and substrates in biochemical pathways, leading to potential therapeutic applications in oncology.

Insecticidal Properties

This compound has been identified as an insecticidal agent. Studies have shown that it affects the cuticular lipid composition of insects, disrupting their defense systems. For instance, it has been reported to significantly alter the free fatty acid profiles in susceptible insect species, leading to increased mortality rates when exposed to fungal infections . This suggests its potential use as a natural insecticide.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It acts as an intermediate in the synthesis of sphingadienine analogues, which may inhibit specific enzymes involved in cancer cell proliferation.

- Cell Membrane Disruption : By altering lipid compositions in insect cuticles, it compromises their structural integrity, leading to increased susceptibility to pathogens .

- Gene Expression Modulation : Changes in gene expression related to apoptosis and cell cycle regulation have been observed in cancer cell lines treated with its derivatives.

Case Studies

-

Cytotoxicity Against Cancer Cells :

- A study demonstrated that sphingadienine analogues synthesized from this compound exhibited significant cytotoxicity against various human colon cancer cell lines. The study utilized assays to measure cell viability and apoptosis markers.

- Insect Defense Mechanisms :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans-2-Dodecenol, and how can purity be validated?

- Methodology :

- Synthesis : Use catalytic hydrogenation of trans-2-dodecenal or ester hydrolysis under controlled pH and temperature (e.g., NaOH in ethanol at 60°C) .

- Purity Validation : Employ gas chromatography-mass spectrometry (GC-MS) to detect impurities (<0.5% threshold) and nuclear magnetic resonance (NMR) to confirm stereochemistry (e.g., coupling constants for trans-configuration) .

- Documentation : Record all reaction conditions (catalyst type, solvent ratios, reaction time) to ensure reproducibility .

Q. How can this compound’s physicochemical properties (e.g., solubility, stability) be systematically characterized?

- Methodology :

- Solubility : Perform phase partitioning experiments in polar/non-polar solvents (e.g., water-hexane systems) and quantify via UV-Vis spectroscopy .

- Stability : Conduct accelerated degradation studies under varying temperatures (25–60°C) and pH (3–9) to identify decomposition pathways using high-performance liquid chromatography (HPLC) .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from its cis isomer?

- Methodology :

- FT-IR : Compare C=C stretching frequencies (trans: ~970 cm⁻¹; cis: ~700 cm⁻¹) .

- NMR : Analyze vicinal coupling constants (J values) in proton NMR (trans: J = 10–12 Hz; cis: J = 6–8 Hz) .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity (e.g., antimicrobial effects) be resolved?

- Methodology :

- Meta-Analysis : Compare experimental variables across studies (e.g., microbial strains, compound concentrations, solvent carriers) using PRISMA guidelines .

- Reproducibility Testing : Replicate conflicting studies under standardized conditions (e.g., CLSI protocols for antimicrobial assays) .

- Mechanistic Studies : Use molecular docking to assess ligand-receptor interactions and validate via in vitro enzyme inhibition assays .

Q. What experimental designs minimize bias in studying this compound’s pheromonal role in insects?

- Methodology :

- Blinding : Implement double-blind protocols during behavioral assays to reduce observer bias .

- Control Groups : Include solvent-only controls and synthetic pheromone analogs to isolate this compound’s effects .

- Statistical Power : Use G*Power software to calculate sample sizes (α = 0.05, power = 0.8) based on preliminary data .

Q. How can computational modeling improve the prediction of this compound’s environmental fate?

- Methodology :

- QSAR Models : Develop quantitative structure-activity relationship models using logP, molecular weight, and topological polar surface area .

- Degradation Pathways : Simulate hydrolysis and photolysis rates via density functional theory (DFT) calculations and validate with experimental half-life data .

Q. What strategies ensure reproducibility in this compound’s chromatographic separation?

- Methodology :

- Column Selection : Use reverse-phase C18 columns with pre-saturation to minimize batch-to-batch variability .

- Mobile Phase Optimization : Test gradients of acetonitrile/water (e.g., 70:30 to 90:10) and adjust pH with 0.1% formic acid for peak symmetry .

Q. Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies in this compound’s reported toxicity thresholds?

- Methodology :

- Dose-Response Curves : Reanalyze raw data using nonlinear regression (e.g., Hill equation) to calculate EC50 values .

- Cross-Validation : Compare in vitro (e.g., brine shrimp lethality) and in vivo (e.g., zebrafish embryo) toxicity models to identify species-specific sensitivities .

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects?

- Methodology :

- ANOVA with Post Hoc Tests : Apply Tukey’s HSD for pairwise comparisons of dose groups .

- Nonlinear Mixed Models : Use these for longitudinal data (e.g., growth inhibition over time) to account for individual variability .

Q. How can researchers integrate conflicting findings on this compound’s industrial applications into a cohesive framework?

- Methodology :

- Systematic Review : Categorize studies by application type (e.g., surfactants, flavorants) and evaluate evidence strength via GRADE criteria .

- Multi-Omics Integration : Combine transcriptomic and metabolomic data to identify molecular pathways affected by this compound .

Properties

IUPAC Name |

(E)-dodec-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-11,13H,2-9,12H2,1H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRYPOCSLBIUHY-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017500 | |

| Record name | trans-2-Dodecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69064-37-5 | |

| Record name | trans-2-Dodecen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69064-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2-Dodecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Dodecen-1-ol, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.